molecular formula C13H13N3O5S B8336640 1-(5-Phenyl-1,3,4-oxadiazole-2-carbonyl)azetidin-3-yl methanesulfonate

1-(5-Phenyl-1,3,4-oxadiazole-2-carbonyl)azetidin-3-yl methanesulfonate

Cat. No.: B8336640
M. Wt: 323.33 g/mol
InChI Key: XIWGUHUUWOGCNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Phenyl-1,3,4-oxadiazole-2-carbonyl)azetidin-3-yl methanesulfonate is a useful research compound. Its molecular formula is C13H13N3O5S and its molecular weight is 323.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H13N3O5S

Molecular Weight

323.33 g/mol

IUPAC Name

[1-(5-phenyl-1,3,4-oxadiazole-2-carbonyl)azetidin-3-yl] methanesulfonate

InChI

InChI=1S/C13H13N3O5S/c1-22(18,19)21-10-7-16(8-10)13(17)12-15-14-11(20-12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3

InChI Key

XIWGUHUUWOGCNE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1CN(C1)C(=O)C2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 53A (2.00 g, 8.16 mmol) in dichloromethane (200 mL) was cooled in an ice-bath. Triethylamine (1.58 mL, 11.42 mmol) was added followed by methane-sulfonyl chloride (0.85 mL, 11.01 mmol). After the addition, the cooling bath was removed. The mixture was stirred overnight and then transferred to a separatory funnel. The mixture was washed with water and then with aqueous NaHCO3. The organic solution was dried (phase separator) and evaporated. There was obtained 2.58 g (98%) of 53B as a solid. 1H NMR (500 MHz, CDCl3): δ 3.13 (s, 3H), 4.43 (dd, 1H), 4.64 (dd, 1H), 4.87 (dd, 1H), 5.12 (dd, 1H), 5.40 (m, 1H), 7.54 (t, 2H), 7.59 (t, 1H), 8.15 (d, 2H), MS (APCI+) m/z 324 [M+H]+.
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.58 mL
Type
reactant
Reaction Step Two
Quantity
0.85 mL
Type
reactant
Reaction Step Three
Name
Yield
98%

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